REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)#[N:2].[CH2:15]=O>C(O)=O>[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:14][CH2:13][N:12]([CH3:15])[CH2:11][CH2:10]1)#[N:2]
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Name
|
|
Quantity
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7.48 g
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Type
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reactant
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Smiles
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C(#N)C1=C(C=CC=C1)N1CCNCC1
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Name
|
|
Quantity
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30 mL
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Type
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reactant
|
Smiles
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C=O
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Name
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Quantity
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30 mL
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Type
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solvent
|
Smiles
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C(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvents are evaporated in vacuo
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Type
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ADDITION
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Details
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mixed with water
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Type
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EXTRACTION
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Details
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saturated with potassium carbonate and extracted with ether
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase is dried over sodium sulphate
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Type
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CONCENTRATION
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Details
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concentrated by evaporation in vacuo
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Type
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CUSTOM
|
Details
|
To purify the residue it
|
Type
|
CUSTOM
|
Details
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is chromatographed on silica gel with ethyl acetate/isopropanol (70:30
|
Type
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ADDITION
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Details
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mixed with 1% of a 25% ammonia solution)
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Name
|
|
Type
|
|
Smiles
|
C(#N)C1=C(C=CC=C1)N1CCN(CC1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |